1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone
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Overview
Description
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another method involves transition metal-catalyzed cascade reactions, which provide a convenient route to various oxazolidine derivatives .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs multicomponent reactions due to their efficiency and high yield. These methods include one-pot A3 reactions and decarboxylative coupling in the presence of copper catalysts under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidines, alcohols, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidin-2-one antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidin-2-one derivative with enhanced antibacterial activity.
Uniqueness
1-(5-Hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific structural features, such as the presence of a hydroxyl group and a methyl group on the oxazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other oxazolidine derivatives .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(5-hydroxy-5-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(2,9)10-7/h9H,3-4H2,1-2H3 |
InChI Key |
VUFKSUSSKRREHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(O1)(C)O |
Origin of Product |
United States |
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